![molecular formula C14H12O2S B2531380 4-[(2-Methylphenyl)sulfanyl]benzoic acid CAS No. 851608-77-0](/img/structure/B2531380.png)

4-[(2-Methylphenyl)sulfanyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-[(2-Methylphenyl)sulfanyl]benzoic acid" is a chemical entity that can be associated with various research areas, including organic synthesis, medicinal chemistry, and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their properties, which can be extrapolated to understand the compound .

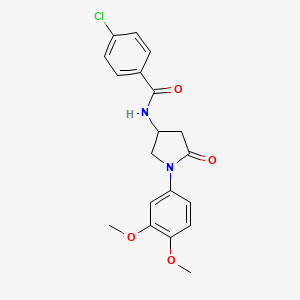

Synthesis Analysis

The synthesis of related sulfanyl benzoic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs, was achieved through two alternative approaches starting from 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, with total yields of 17% and 37%, respectively . This suggests that the synthesis of "this compound" could also involve nitration and reduction steps, among others.

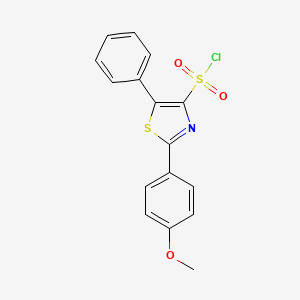

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Quantum mechanical calculations and spectroscopic investigations, such as those performed on 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, provide detailed information on molecular structural parameters, vibrational frequencies, and potential energy distribution . Similar techniques could be applied to "this compound" to gain insights into its molecular geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of sulfanyl benzoic acid derivatives can be inferred from studies on similar compounds. For example, the electrochemical reduction of azo benzoic acids has been shown to be influenced by the position of substituents and the pH of the solution, leading to the formation of amino salicylic acid and sulfanilic acid . This indicates that "this compound" may also undergo electrochemical reactions, potentially leading to interesting products.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the vibrational spectroscopic analysis of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile provided insights into its structural characteristics, which are in agreement with XRD results . The compound's HOMO and LUMO energies, nonlinear optical properties, and molecular electrostatic potential were also reported. Similar analyses could be conducted on "this compound" to determine its physical and chemical properties, such as solubility, melting point, and reactivity towards various reagents.

科学的研究の応用

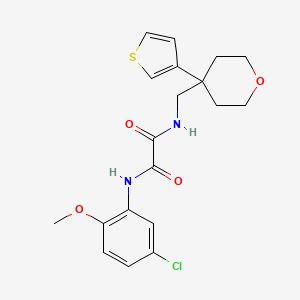

Electrochemical Behavior and Cleavage of Azo Bonds

Mandić et al. (2004) explored the electrochemical reduction of azo-benzoic acids, revealing the impact of substituent positions on electrochemical behavior and proposing a reduction mechanism leading to amino salicylic and sulfanilic acids. This study underscores the role of sulfur-containing benzoic acids in electrochemical applications and the cleavage of azo bonds, which is pertinent to environmental remediation and analytical chemistry (Mandić et al., 2004).

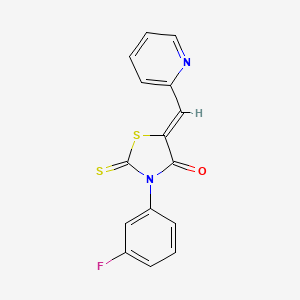

Antidepressant Metabolism

Hvenegaard et al. (2012) identified enzymes involved in the oxidative metabolism of Lu AA21004, a novel antidepressant. This research highlights the transformation of sulfur-containing benzoic acid derivatives through oxidation, contributing to the understanding of drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).

Anti-Helicobacter Pylori Agents

Carcanague et al. (2002) developed novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. This application is crucial for developing new antimicrobial agents (Carcanague et al., 2002).

High Refractive Index Polyimides

Tapaswi et al. (2015) synthesized transparent aromatic polyimides derived from thiophenyl-substituted benzidines, achieving high refractive indices and small birefringence, essential for advanced optical materials and electronics (Tapaswi et al., 2015).

Catalysis in Organic Synthesis

Tayebi et al. (2011) utilized sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions, highlighting the role of sulfur-containing carboxylic acids in promoting sustainable and efficient synthetic methodologies (Tayebi et al., 2011).

Stress Tolerance in Plants

Senaratna et al. (2004) found that benzoic acid and its derivatives induce multiple stress tolerance in plants, a discovery that could lead to agricultural advancements in crop resistance to environmental stressors (Senaratna et al., 2004).

作用機序

Mode of Action

It is known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution

Biochemical Pathways

The biochemical pathways affected by 4-[(2-Methylphenyl)sulfanyl]benzoic acid are currently unknown . It’s possible that the compound could affect pathways related to the targets it interacts with. More research is needed to summarize the affected pathways and their downstream effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound

Safety and Hazards

特性

IUPAC Name |

4-(2-methylphenyl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUWVADZGZZEPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)

![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)

![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)

![2-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2531307.png)

![5-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2531309.png)

![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)